Chelidamic acid
Overview
Description
Mechanism of Action
Target of Action
Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . The primary targets of this compound are these metal ions, which play crucial roles in various biochemical processes.
Mode of Action
This compound interacts with its targets (metal ions) through a process known as chelation . In this process, the this compound forms multiple bonds with a single metal ion, effectively “wrapping” the ion and altering its chemical behavior. The protonation of this compound involves three successive steps, with the order of successive protonation sites being the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .
Biochemical Pathways
This compound affects several biochemical pathways due to its ability to chelate metal ions. For instance, gallium (III) complexes with this compound have demonstrated cytotoxic effects and anti-proliferative activity on human breast cancer cells . Additionally, oral administration of vanadium (V) complexes with this compound effectively lowered both the hyperglycemia and hyperlipidemia of diabetes . This compound was also proved the most potent inhibitor of glutamate decarboxylase .
Pharmacokinetics
The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it targets. For example, in the case of gallium (III) complexes, the result is cytotoxic effects and anti-proliferative activity on human breast cancer cells . In the case of vanadium (V) complexes, the result is a reduction in hyperglycemia and hyperlipidemia of diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the protonation states of this compound . Additionally, the presence of different metal ions in the environment can influence which ions this compound is able to chelate and thus affect its biological activity .
Biochemical Analysis
Biochemical Properties
Chelidamic acid effectively coordinates with many metal ions . It is also one of the most potent inhibitors of glutamate decarboxylase . The protonation of this compound was studied using potentiometry and calorimetry, revealing three successive protonation steps .
Cellular Effects
This compound has been identified as a REV-ERBα agonist . It binds specifically to the LBD site of REV-ERBα, leading to enhanced binding of REV-ERBα to the co-repressor NcoR1 . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular structure of this compound was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets .
Temporal Effects in Laboratory Settings
The thermodynamics of the protonation of this compound was studied in a laboratory setting . The first two protonation steps are exothermic, while the last step is endothermic . All the protonation steps are mainly driven by entropy .
Metabolic Pathways
This compound is involved in the regulation of glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) . This metabolism is key to maintaining energy balance and normal physiological functions in the body .
Transport and Distribution
Given its ability to coordinate with many metal ions , it is likely that it interacts with various transporters or binding proteins.
Preparation Methods
Chelidamic acid can be synthesized through various methods. One common synthetic route involves the preparation from diethyl oxalate and acetone . The reaction conditions typically include the use of a solvent such as methanol, and the process involves heating and subsequent crystallization. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Chelidamic acid undergoes several types of chemical reactions, including:
Protonation: This compound can be protonated in three successive steps, with the protonation constants calculated as 10.74, 3.22, and 1.63. The first two protonation steps are exothermic, while the last step is endothermic.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common reagents used in these reactions include acids and bases for protonation and metal salts for chelation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chelidamic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Chelidamic acid can be compared with other similar compounds, such as:
2,6-Pyridinedicarboxylic acid: This compound is also a dicarboxylate with a pyridine skeleton but lacks the hydroxyl group present in this compound.
This compound’s uniqueness lies in its potent inhibition of glutamate decarboxylase and its ability to form stable metal complexes, which are not as pronounced in the similar compounds listed above .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJJHGQACAZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160451 | |
Record name | Chelidamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-60-3, 499-51-4 | |
Record name | Chelidamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelidamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHELIDAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chelidamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHELIDAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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